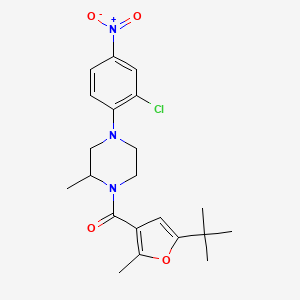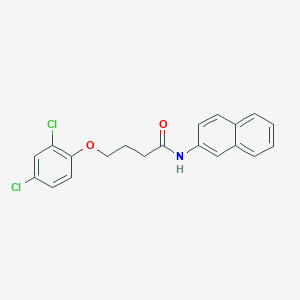![molecular formula C19H21Cl2NO3S B5185873 4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)
4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on piperidine derivatives, including sulfonyl piperidines, is driven by their broad range of biological activities and potential applications in medicinal chemistry. These compounds are synthesized through various methods, leading to diverse structural analogs with significant pharmacological properties.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the coupling of halogenated benzenesulfonyl chlorides with piperidine under specific conditions. For example, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized via coupling and substitution reactions, showcasing the versatility in synthesizing sulfonyl piperidines (Khalid et al., 2013).
Molecular Structure Analysis
Crystallographic studies reveal detailed insights into the molecular structure of piperidine derivatives. For instance, the analysis of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring adopts a chair conformation, with the geometry around the sulfur atom being distorted from a regular tetrahedron (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, influenced by their functional groups. For example, reactions involving acetylenic sulfones and beta and gamma-chloroamines lead to the synthesis of piperidines and other cyclic compounds, demonstrating the reactivity and versatility of these derivatives (Back & Nakajima, 2000).
Mécanisme D'action
Target of Action
Similar compounds have been shown to act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin .
Mode of Action
The compound interacts with its targets by binding to the active sites, leading to the release of monoamines. This interaction results in changes in the cellular environment, including alterations in neurotransmitter levels .
Biochemical Pathways
It can be inferred that the compound likely influences the monoaminergic system, particularly the dopaminergic and serotonergic pathways, given its role as a monoamine releasing agent .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action likely involve changes in neurotransmitter levels, particularly increases in dopamine and serotonin. These changes can lead to alterations in neuronal signaling and potentially influence behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the rate of reactions at the benzylic position can be influenced by the difference in electronegativity . .
Propriétés
IUPAC Name |
4-benzyl-1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO3S/c1-25-19-17(8-7-16(20)18(19)21)26(23,24)22-11-9-15(10-12-22)13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVLQZKSLQOKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)
![1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5185817.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5185824.png)

![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185853.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185855.png)
![3-(anilinocarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5185863.png)
![N-[(allylamino)carbonothioyl]benzamide](/img/structure/B5185869.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![4-[6-(methoxycarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B5185892.png)